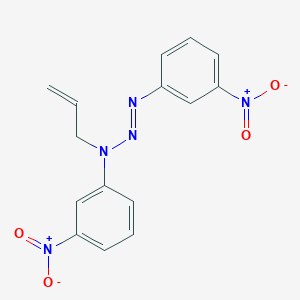![molecular formula C21H11BrClN3O6 B11696603 (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-{[5-(2-ブロモ-4-ニトロフェニル)フラン-2-イル]メチリデン}-3-(4-クロロフェニル)-6-ヒドロキシピリミジン-2,4(3H,5H)-ジオン は、フラン環、ピリミジン環、および臭素、ニトロ、塩素などのさまざまな置換基を含む独自の構造を特徴とする複雑な有機分子です。
準備方法
合成経路および反応条件
(5Z)-5-{[5-(2-ブロモ-4-ニトロフェニル)フラン-2-イル]メチリデン}-3-(4-クロロフェニル)-6-ヒドロキシピリミジン-2,4(3H,5H)-ジオン の合成は、通常、多段階有機反応を伴います。このプロセスは、フランとピリミジンの中間体の調製から始まり、その後、特定の反応条件下でカップリングされます。これらの反応で使用される一般的な試薬には、臭素化剤、ニトロ化剤、および塩素化剤が含まれます。反応条件は、通常、制御された温度、ジクロロメタンまたはエタノールなどの溶媒、およびパラジウムまたは銅化合物などの触媒を伴います。
工業的生産方法
この化合物の工業的生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フロー反応器や自動合成システムなどの技術を使用して、生産プロセスを拡大することができます。クロマトグラフィーや分光法などの品質管理対策は、最終製品の純度と一貫性を監視するために不可欠です。
化学反応の分析
反応の種類
(5Z)-5-{[5-(2-ブロモ-4-ニトロフェニル)フラン-2-イル]メチリデン}-3-(4-クロロフェニル)-6-ヒドロキシピリミジン-2,4(3H,5H)-ジオン: は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: ハロゲン置換反応は、ヨウ化ナトリウムやフッ化カリウムなどの試薬で起こります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: アセトン中のヨウ化ナトリウムまたはジメチルスルホキシド中のフッ化カリウム。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造は、新しい反応機構の探求と新規合成方法の開発を可能にします。
生物学
生物学研究では、生体分子との相互作用が研究され、生化学プローブまたは治療薬としての可能性が理解されています。タンパク質や核酸と相互作用する能力は、分子生物学における貴重なツールとなっています。
医学
この化合物の潜在的な薬効は、新しい薬の開発に向けて調査されています。その独自の構造は、がん、感染症、および炎症性疾患などの疾患の治療に治療上の利点を提供する可能性があります。
工業
工業部門では、この化合物は、ポリマーやコーティングを含む高度な材料の開発に使用されています。その化学的安定性と反応性は、さまざまな産業用途に適しています。
科学的研究の応用
(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic and optical materials.
作用機序
(5Z)-5-{[5-(2-ブロモ-4-ニトロフェニル)フラン-2-イル]メチリデン}-3-(4-クロロフェニル)-6-ヒドロキシピリミジン-2,4(3H,5H)-ジオン の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化し、生化学的イベントの連鎖を引き起こす可能性があります。たとえば、受容体に結合してその活性を阻害し、疾患の進行に関与するシグナル伝達経路を調節する可能性があります。
類似化合物との比較
類似化合物
- (5Z)-5-{[5-(2-クロロ-4-ニトロフェニル)フラン-2-イル]メチリデン}-3-(4-ブロモフェニル)-6-ヒドロキシピリミジン-2,4(3H,5H)-ジオン
- (5Z)-5-{[5-(2-フルオロ-4-ニトロフェニル)フラン-2-イル]メチリデン}-3-(4-ヨードフェニル)-6-ヒドロキシピリミジン-2,4(3H,5H)-ジオン
独自性
(5Z)-5-{[5-(2-ブロモ-4-ニトロフェニル)フラン-2-イル]メチリデン}-3-(4-クロロフェニル)-6-ヒドロキシピリミジン-2,4(3H,5H)-ジオン の独自性は、特定の置換基にあり、これは異なる化学的および生物学的特性を与えます。臭素、ニトロ、および塩素基の存在は、その反応性と生物学的標的との潜在的な相互作用を高め、さまざまな用途に貴重な化合物となっています。
特性
分子式 |
C21H11BrClN3O6 |
|---|---|
分子量 |
516.7 g/mol |
IUPAC名 |
(5Z)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H11BrClN3O6/c22-17-9-13(26(30)31)5-7-15(17)18-8-6-14(32-18)10-16-19(27)24-21(29)25(20(16)28)12-3-1-11(23)2-4-12/h1-10H,(H,24,27,29)/b16-10- |
InChIキー |
HFQSPHDPKHUUAC-YBEGLDIGSA-N |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/C(=O)NC2=O)Cl |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C(=O)NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide](/img/structure/B11696535.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)
![N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696541.png)
![N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11696544.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11696554.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)

![(5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696576.png)
![(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696580.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696610.png)
